molecular formula C12H23FO2S B14233321 Dodec-11-ene-1-sulfonyl fluoride CAS No. 623114-66-9

Dodec-11-ene-1-sulfonyl fluoride

Cat. No.: B14233321
CAS No.: 623114-66-9
M. Wt: 250.38 g/mol
InChI Key: YCNPJTXLDITJOF-UHFFFAOYSA-N
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Description

Dodec-11-ene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to an organic moiety this compound is particularly interesting due to its unique structure, which includes a long alkyl chain with an unsaturated bond (double bond) at the 11th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodec-11-ene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of dodec-11-ene-1-sulfonic acid with a fluorinating agent such as sulfuryl fluoride (SO2F2). The reaction typically occurs under mild conditions and can be facilitated by the presence of a base such as triethylamine. The overall reaction can be represented as follows:

Dodec-11-ene-1-sulfonic acid+SO2F2Dodec-11-ene-1-sulfonyl fluoride+H2O\text{Dodec-11-ene-1-sulfonic acid} + \text{SO}_2\text{F}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} Dodec-11-ene-1-sulfonic acid+SO2​F2​→Dodec-11-ene-1-sulfonyl fluoride+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Electrochemical oxidative coupling of thiols and potassium fluoride in flow reactors has been reported as an effective method for synthesizing sulfonyl fluorides . This method offers advantages such as mild reaction conditions, high yields, and scalability.

Chemical Reactions Analysis

Types of Reactions

Dodec-11-ene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.

    Addition Reactions: The double bond in the alkyl chain can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Electrophiles: Halogens and hydrogen halides are used in addition reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

    Halogenated Compounds: Formed by addition reactions with halogens.

Scientific Research Applications

Dodec-11-ene-1-sulfonyl fluoride has found applications in various fields of scientific research:

    Biology: Utilized as a covalent probe for labeling and studying proteins.

    Medicine: Investigated for its potential as a drug candidate due to its ability to form stable covalent bonds with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dodec-11-ene-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic and can react with nucleophiles such as amino, hydroxyl, and thiol groups. This reactivity allows it to modify proteins and other biomolecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Ethenesulfonyl Fluoride: Contains a shorter alkyl chain and a double bond adjacent to the sulfonyl fluoride group.

    1-Bromoethene-1-sulfonyl Fluoride: Similar structure but with a bromine atom attached to the double bond.

    Sulfuryl Fluoride: A simpler compound with a sulfur-fluorine bond but lacking the alkyl chain.

Uniqueness

Dodec-11-ene-1-sulfonyl fluoride is unique due to its long alkyl chain with an unsaturated bond, which provides additional reactivity and versatility in chemical reactions. This structure allows it to participate in a wider range of reactions compared to simpler sulfonyl fluorides .

Properties

CAS No.

623114-66-9

Molecular Formula

C12H23FO2S

Molecular Weight

250.38 g/mol

IUPAC Name

dodec-11-ene-1-sulfonyl fluoride

InChI

InChI=1S/C12H23FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2H,1,3-12H2

InChI Key

YCNPJTXLDITJOF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCS(=O)(=O)F

Origin of Product

United States

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